2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:
Formation of the but-2-enamido group: This step involves the reaction of but-2-enamine with an appropriate amine to form the but-2-enamido group.
Attachment to the phenyl ring: The but-2-enamido group is then attached to a phenyl ring through a substitution reaction.
Formation of the tetrazole ring: The phenyl ring with the but-2-enamido group is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Formation of the carboxamide group: Finally, the tetrazole ring is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used reagents include sodium azide, amines, and suitable catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: Other tetrazole derivatives with similar structures and properties.
Amide derivatives: Compounds with amide functional groups that exhibit similar reactivity.
Uniqueness
2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[[(E)-but-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-2-3-10(19)14-8-4-6-9(7-5-8)18-16-12(11(13)20)15-17-18/h2-7H,1H3,(H2,13,20)(H,14,19)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGZWMXZMSHDGU-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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